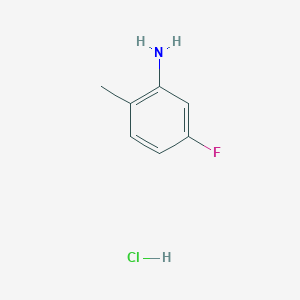
Benzenamine, 5-fluoro-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 5-fluoro-2-methyl-, hydrochloride: is a chemical compound with the molecular formula C7H9ClFN. It is an aromatic amine derivative, where the benzene ring is substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position. The compound is typically encountered as its hydrochloride salt, which enhances its solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 5-fluoro-2-methyl-, hydrochloride typically involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by reduction to the corresponding amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Salt Formation: Treating the free amine with hydrochloric acid to obtain the hydrochloride salt
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Automated Reduction Systems: For efficient and safe reduction of nitro compounds to amines.
Crystallization Techniques: To purify the final hydrochloride salt
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 5-fluoro-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Can be reduced to form the corresponding aniline derivative.
Substitution: Undergoes electrophilic substitution reactions, such as halogenation, sulfonation, and nitration
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine for halogenation, sulfuric acid for sulfonation, and nitric acid for nitration
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated, sulfonated, and nitrated derivatives
Scientific Research Applications
Chemistry: Benzenamine, 5-fluoro-2-methyl-, hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of fluorinated aromatic amines on biological systems and their potential as enzyme inhibitors .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzenamine, 5-fluoro-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites
Comparison with Similar Compounds
- Benzenamine, 4-fluoro-2-methyl-, hydrochloride
- Benzenamine, 5-chloro-2-methyl-, hydrochloride
- Benzenamine, 5-fluoro-3-methyl-, hydrochloride
Comparison: Benzenamine, 5-fluoro-2-methyl-, hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. For example, the fluorine atom at the 5th position enhances its electron-withdrawing effects, making it more reactive in electrophilic substitution reactions compared to its analogs .
Properties
CAS No. |
62049-66-5 |
|---|---|
Molecular Formula |
C7H9ClFN |
Molecular Weight |
161.60 g/mol |
IUPAC Name |
5-fluoro-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H8FN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H |
InChI Key |
ZAGZRSVRQBISQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















